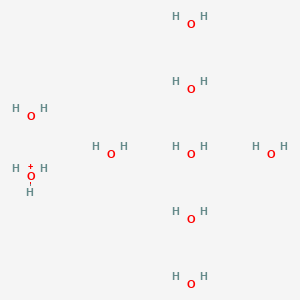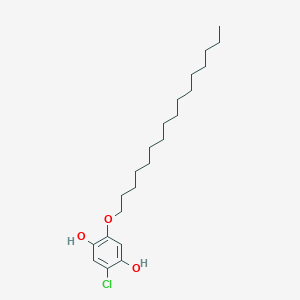
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel is a complex organometallic compound that features a benzothiazole ring, a diazene group, and a nickel center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel typically involves the reaction of 2-aminothiophenol with aryl aldehydes in the presence of an oxidant such as DMSO. The reaction proceeds without the need for catalysts and tolerates a wide range of functional groups, providing the desired products in good to excellent yields .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can be carried out using reducing agents to yield lower oxidation states of nickel.
Substitution: The compound can undergo substitution reactions where ligands around the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DMSO, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(II) or nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes.
Applications De Recherche Scientifique
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states of nickel.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nickel complexes have shown promise.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel exerts its effects involves the interaction of the nickel center with various molecular targets. The benzothiazole ring and diazene group play crucial roles in stabilizing the nickel center and facilitating its interactions with other molecules. The pathways involved include electron transfer processes and coordination chemistry mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: A simpler compound with a benzothiazole ring but without the diazene group or nickel center.
Nickel(II) benzothiazole complexes: Compounds that feature a benzothiazole ring coordinated to a nickel center but lack the diazene group.
Uniqueness
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel is unique due to the presence of both the benzothiazole ring and the diazene group, which provide additional stability and reactivity to the nickel center. This combination of structural features makes it distinct from other nickel complexes and benzothiazole derivatives.
Propriétés
Numéro CAS |
139195-85-0 |
|---|---|
Formule moléculaire |
C34H30N10NiS2 |
Poids moléculaire |
701.5 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel |
InChI |
InChI=1S/2C17H15N5S.Ni/c2*1-2-8-16(20-19-13-9-4-3-5-10-13)21-22-17-18-14-11-6-7-12-15(14)23-17;/h2*2-12,16H,1H3; |
Clé InChI |
UMNQACYKQSLBKF-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(N=NC1=CC=CC=C1)N=NC2=NC3=CC=CC=C3S2.CC=CC(N=NC1=CC=CC=C1)N=NC2=NC3=CC=CC=C3S2.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
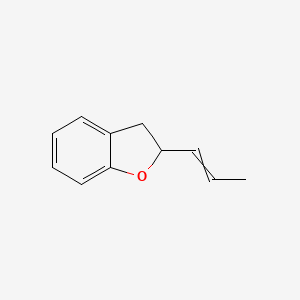
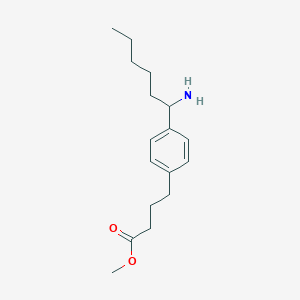
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
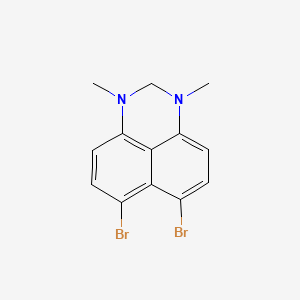
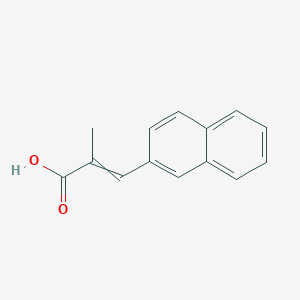
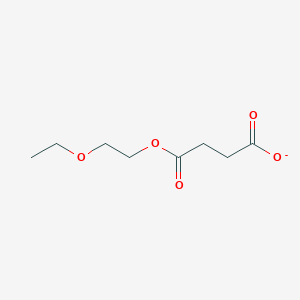
![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
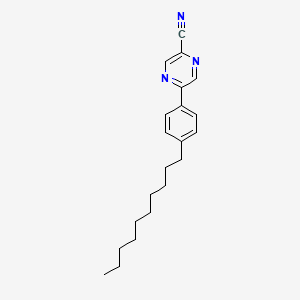

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
